2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-
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Overview
Description
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholinyl Group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Phenylethyl Group: This can be done through alkylation reactions using phenylethyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influence on signaling pathways that regulate cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)-: Known for its unique combination of functional groups.
2,5-Pyrrolidinedione, 3-(4-piperidinyl)-1-(2-phenylethyl)-: Similar structure but with a piperidine ring instead of morpholine.
2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-methylpropyl)-: Similar structure but with a different alkyl group.
Uniqueness
The uniqueness of 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIJQDGWAJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349484 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98708-28-2 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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